(5E)-7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol
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Overview
Description
Linalool 7-hydroperoxide is linalool hydroperoxide where the hydroperoxy group is located at position 7 of the linalool skeleton; one of the two main allergenic hydroperoxides formed by autoxidation of linalool. It has a role as an allergen.
Scientific Research Applications
Monoterpene Glucosides Research
(5E)-7-Hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol is related to monoterpene glucosides. In a study, new compounds including a variant of this molecule were isolated from Portulaca oleracea and analyzed for their structures and stereochemistries (Seo et al., 2004).
Linalool Oxidation Study
This compound is a product of linalool oxidation. A theoretical investigation detailed the pathways of hydroperoxide formation in linalool, a common fragrance, emphasizing the formation of 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol (Bäcktorp et al., 2006).
Allergen Formation in Fragrances
The potential of certain terpenes, like those found in linalool, to form allergenic allylic hydroperoxides has been explored. Research has focused on how these hydroperoxides, including this compound, could trigger immunotoxicity processes (Kao et al., 2011).
Hydroperoxide Role in Autoxidation
The role of hydroperoxides, particularly this compound, in the autoxidation of linalool and their potential as allergens has been investigated. This research highlights the formation and identification of various oxidation products including hydroperoxides (Sköld et al., 2004).
Monoterpene Peroxide Glycosides in Aster Scaber
A study on Aster Scaber identified new monoterpene peroxide glycosides, including variants of this compound. The structural and chemical analysis provided insight into the nature of these compounds (Jung et al., 2001).
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(5E)-7-hydroperoxy-3,7-dimethylocta-1,5-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)8-6-7-9(2,3)13-12/h5-7,11-12H,1,8H2,2-4H3/b7-6+ |
InChI Key |
KPPNFQDHKXOGMD-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(/C=C/CC(C)(C=C)O)OO |
SMILES |
CC(C)(C=CCC(C)(C=C)O)OO |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)O)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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